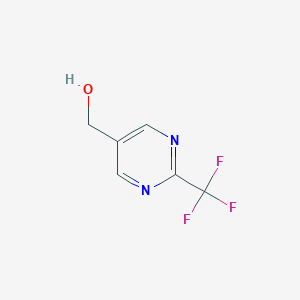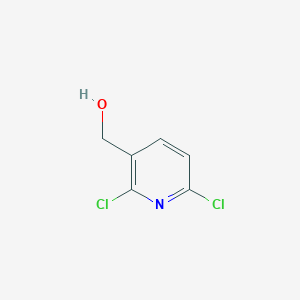
(2,6-Dichloropyridin-3-yl)methanol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "(2,6-Dichloropyridin-3-yl)methanol" involves the reaction of specific organotin or gold(III) compounds with pyridine-based ligands. In one study, a novel seven-coordinate dimer was synthesized by reacting dibenzyltin(IV) chloride with 2,6-pyridine dicarboxylic acid in a methanol solution . Another study focused on the displacement reactions of pyridine-2-methanol from a gold(III) complex in an acidic methanol solution, indicating the sensitivity of these compounds to the presence of chloride and the acidity of the solution .
Molecular Structure Analysis
The molecular structure of these compounds is characterized using various spectroscopic methods and X-ray diffraction analysis. For instance, the dimer synthesized in the first study was characterized by elemental analysis, IR, and 1H NMR spectra, and its crystal structure was determined to be monoclinic with a distorted bipyramidal coordination around the tin atom . In another study, the crystal structure of a related compound with a chloropyridinyl methoxy group was analyzed, revealing a monoclinic space group and the presence of intermolecular hydrogen bonding .
Chemical Reactions Analysis
The reactivity of these compounds is influenced by their coordination environment and the presence of other reagents. The displacement of pyridine-2-methanol from a gold(III) complex involves a pre-equilibrium protonation followed by ring opening and ligand displacement, demonstrating the complex kinetics and reactivity of these systems . Such reactions are crucial for understanding the behavior of these compounds under different chemical conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The crystallographic data provide insights into the density, space group, and cell parameters, which are essential for understanding the material properties of the synthesized compounds . The kinetics of ligand displacement reactions, as well as the stability of the resulting complexes, are also important chemical properties that have been studied, particularly in the context of gold(III) complexes .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Novel Compounds : Studies have shown the synthesis and characterization of new compounds derived from reactions involving (2,6-Dichloropyridin-3-yl)methanol. For instance, the synthesis of 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol through a condensation reaction is notable for its crystal structure and stability due to intramolecular hydrogen bonds (Percino et al., 2005).
Crystal and Molecular Structure Analysis : The compound's derivatives have been synthesized and characterized, including analysis through X-ray diffraction (XRD) studies. This has led to a better understanding of the structural properties of these molecules (Lakshminarayana et al., 2009).
Application in Catalysis : Nickel complexes with bidentate N,O-type ligands derived from (2,6-Dichloropyridin-3-yl)methanol have been synthesized and applied in ethylene oligomerization. This showcases the potential of these compounds in industrial catalysis processes (Kermagoret & Braunstein, 2008).
Organic-Inorganic Hybrid Materials : Research on organic-inorganic hybrid materials involving (2,6-Dichloropyridin-3-yl)methanol derivatives has led to the discovery of compounds with unique photophysical properties. These studies contribute to the development of new materials with potential applications in electronics and photonics (Buvaylo et al., 2015).
Chelation in Coordination Chemistry : The ability of (2,6-Dichloropyridin-3-yl)methanol derivatives to act as ligands in coordination compounds has been explored. This includes the study of their chelating behavior and the resulting complex structures, which are significant in understanding coordination chemistry (Gerber et al., 1997).
Whole-Cell Biocatalytic Synthesis : The compound's derivatives have been synthesized using biocatalytic methods, emphasizing green and efficient chemical processes. This approach highlights the integration of biotechnology in chemical synthesis, offering environmentally friendly alternatives (Chen et al., 2021).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with this compound are H315, H319, and H335. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
(2,6-dichloropyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c7-5-2-1-4(3-10)6(8)9-5/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEVVZQDRPWAND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CO)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30482830 | |
| Record name | (2,6-dichloropyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30482830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dichloropyridin-3-yl)methanol | |
CAS RN |
55304-90-0 | |
| Record name | (2,6-dichloropyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30482830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


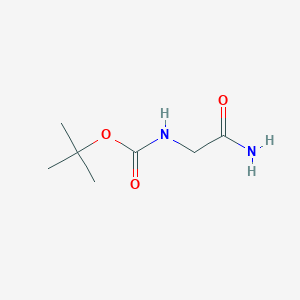
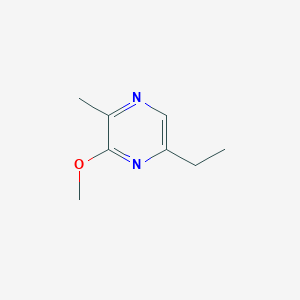
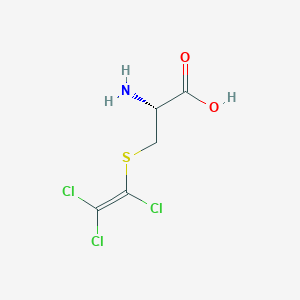
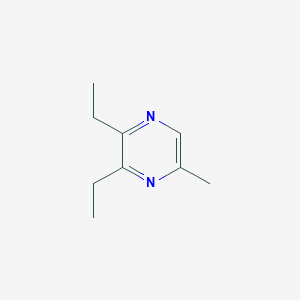
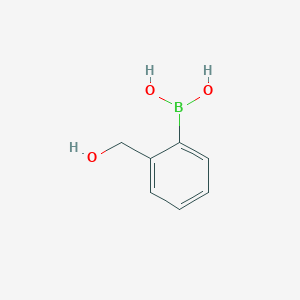

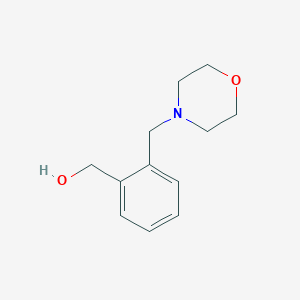

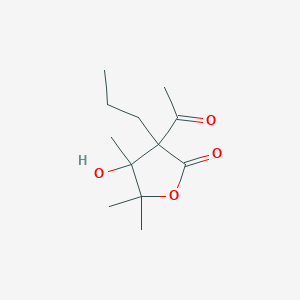
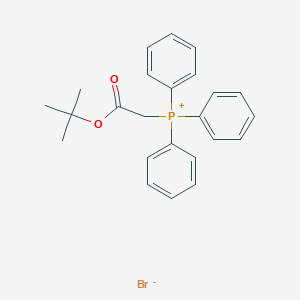
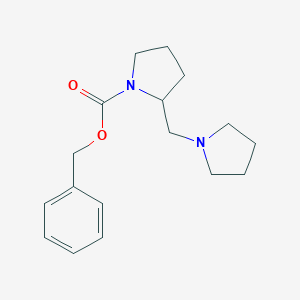
![3-Chloro-5-[(3-chloro-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole](/img/structure/B150951.png)
